molecular formula C12H13ClFNO B12237804 1-(Azetidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one

1-(Azetidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one

Cat. No.: B12237804
M. Wt: 241.69 g/mol
InChI Key: OFZVJIOJZLSBMB-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features an azetidine ring, a three-carbon propanone chain, and a substituted phenyl group with chlorine and fluorine atoms. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Propanone Chain: The propanone chain is introduced through a series of reactions, including alkylation and condensation.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with chlorine and fluorine atoms using halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(Azetidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-1-yl)-3-phenylpropan-1-one: Lacks the chlorine and fluorine substitutions.

    1-(Pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one: Contains a pyrrolidine ring instead of an azetidine ring.

    1-(Azetidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Substituted with chlorine only.

Uniqueness

1-(Azetidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one is unique due to its specific combination of an azetidine ring, a propanone chain, and a phenyl ring substituted with both chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13ClFNO

Molecular Weight

241.69 g/mol

IUPAC Name

1-(azetidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one

InChI

InChI=1S/C12H13ClFNO/c13-10-8-9(2-4-11(10)14)3-5-12(16)15-6-1-7-15/h2,4,8H,1,3,5-7H2

InChI Key

OFZVJIOJZLSBMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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